(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
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Overview
Description
(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of enones This compound is characterized by the presence of a pyrrole ring, a trifluoromethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Enone: The enone can be formed through a condensation reaction between the pyrrole derivative and an appropriate aldehyde or ketone.
Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide (BrCN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents such as sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols, depending on the reaction conditions.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1-methylpyrrole-2-carbonyl)-3-phenylprop-2-enenitrile: Lacks the trifluoromethyl group.
(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(chloromethyl)phenyl]prop-2-enenitrile: Contains a chloromethyl group instead of a trifluoromethyl group.
(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(methyl)phenyl]prop-2-enenitrile: Contains a methyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-21-8-4-7-14(21)15(22)12(10-20)9-11-5-2-3-6-13(11)16(17,18)19/h2-9H,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGOLPNNMMFVOP-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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